[1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]-methanol
Overview
Description
[1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]-methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a dichlorophenyl group and a methyl group attached to the pyrazole ring, along with a methanol group.
Preparation Methods
The synthesis of [1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]-methanol typically involves the condensation of 3,4-dichlorobenzamidoxime with methyl 1H-indole-5-carboxylate using a superbasic medium such as NaOH/DMSO . This method allows for the formation of the pyrazole ring and the attachment of the dichlorophenyl and methyl groups.
Chemical Reactions Analysis
[1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Scientific Research Applications
[1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]-methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]-methanol involves its interaction with specific molecular targets. For example, as an inhibitor of monoamine oxidase, it blocks the enzyme’s activity, preventing the breakdown of neurotransmitters like serotonin and dopamine. This leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects .
Comparison with Similar Compounds
Similar compounds to [1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]-methanol include:
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: This compound is also a dichlorophenyl derivative but differs in its functional groups and overall structure.
3,4-Dichlorophenethylamine: Another dichlorophenyl derivative, used in the synthesis of various chemical compounds.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: A compound with a similar aromatic ring structure but different functional groups and applications.
Properties
IUPAC Name |
[1-(3,4-dichlorophenyl)-5-methylpyrazol-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c1-7-4-8(6-16)14-15(7)9-2-3-10(12)11(13)5-9/h2-5,16H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUIMHNBLQZVSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=C(C=C2)Cl)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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